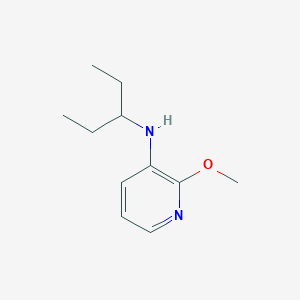

2-Methoxy-N-(pentan-3-yl)pyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H18N2O |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

2-methoxy-N-pentan-3-ylpyridin-3-amine |

InChI |

InChI=1S/C11H18N2O/c1-4-9(5-2)13-10-7-6-8-12-11(10)14-3/h6-9,13H,4-5H2,1-3H3 |

InChI Key |

FRQVXSSDEABALR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC1=C(N=CC=C1)OC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Methoxy N Pentan 3 Yl Pyridin 3 Amine

General Approaches to N-Substituted Pyridin-3-amines

The construction of N-substituted pyridin-3-amines can be achieved through several established synthetic transformations. These methods include the amination of halopyridines, the synthesis of the pyridine (B92270) ring through cyclization reactions, and reductive amination to introduce sterically hindered alkyl groups.

Amination Reactions of Halopyridines

A prominent method for the formation of carbon-nitrogen bonds in aromatic systems is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction has proven to be a versatile tool for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org The reaction's utility is particularly significant in cases where traditional nucleophilic substitution reactions are inefficient. wikipedia.org The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the palladium(0) catalyst. libretexts.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, with bulky and electron-rich phosphine (B1218219) ligands often enhancing reaction efficiency and selectivity. youtube.com For the synthesis of an N-substituted pyridin-3-amine, a 3-halopyridine would serve as the starting material, which would be coupled with the desired primary or secondary amine.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd2(dba)3] / (±)-BINAP | NaOBut | Toluene | 80°C, 4 h | 60% | chemspider.com |

Cyclization-Based Syntheses of Pyridinamine Systems

The pyridine core itself can be constructed through various cyclization reactions, which can be designed to incorporate the desired amine functionality. One such approach is the formal [3+3] cycloaddition reaction, which can be used to create substituted pyridine scaffolds from readily available starting materials. For instance, enamines can react with unsaturated aldehydes or ketones in an organocatalyzed process to yield tri- or tetrasubstituted pyridines. rsc.org Other cyclization strategies involve the condensation of appropriately functionalized acyclic precursors to form the heterocyclic ring. These methods offer a high degree of flexibility in introducing various substituents onto the pyridine ring during its formation.

Reductive Amination Routes for Sterically Hindered Amines

Reductive amination is a highly effective method for the synthesis of secondary and tertiary amines, particularly when dealing with sterically hindered substrates. masterorganicchemistry.com This reaction proceeds through the formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This one-pot procedure is advantageous as it often avoids the issue of overalkylation that can occur in direct alkylation of amines. masterorganicchemistry.com

For the synthesis of a molecule like 2-Methoxy-N-(pentan-3-yl)pyridin-3-amine, which features a sterically demanding pentan-3-yl group, reductive amination of 2-methoxypyridin-3-amine (B1301888) with pentan-3-one would be a plausible route. The choice of reducing agent is crucial for the success of the reaction, with reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective and selective for the reduction of the iminium ion in the presence of the carbonyl starting material. harvard.edu

A protocol for the reductive amination of 3-amino-4-halopyridines has been described, highlighting the utility of this method for functionalizing the 3-amino position of the pyridine ring. nih.gov In this procedure, the reaction is mediated by trifluoroacetic acid and trimethylsilyl (B98337) trifluoromethanesulfonate. nih.gov

| Carbonyl Compound | Reducing Agent | Acid | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Sodium triacetoxyborohydride | Trifluoroacetic acid | N-(Benzyl)-3-amino-4-chloropyridine | 83% (on 15 mmol scale) | nih.gov |

| Cyclohexanone | Sodium triacetoxyborohydride | Trifluoroacetic acid | N-(Cyclohexyl)-3-amino-4-chloropyridine | 75% | nih.gov |

Precursor Synthesis and Functionalization for 2-Methoxypyridin-3-amine Core

The synthesis of the target molecule requires the specific 2-methoxy-3-amino pyridine scaffold. This can be achieved either by introducing the methoxy (B1213986) group onto a pre-functionalized pyridine ring or by constructing the ring with the desired substituents already in place.

Introduction of the 2-Methoxy Moiety

The 2-methoxy group can be introduced onto the pyridine ring through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halide, at the 2-position. For example, 2-chloropyridine (B119429) can be reacted with sodium methoxide (B1231860) in methanol (B129727) to yield 2-methoxypyridine (B126380). researchgate.net This approach can be applied to more complex pyridine systems, provided the other substituents on the ring are stable to the reaction conditions.

Alternatively, a protocol for the nucleophilic amination of methoxypyridines has been developed, which offers a transition-metal-free method for the formation of aminopyridines. ntu.edu.sgresearchgate.net This reaction utilizes sodium hydride in the presence of lithium iodide to facilitate the amination of methoxypyridines. ntu.edu.sg This suggests a potential route where a dimethoxypyridine could be selectively aminated to introduce the 3-amino group. ntu.edu.sg

Selective Functionalization of the Pyridine Ring

Achieving the desired substitution pattern on the pyridine ring often requires selective functionalization strategies. The electronic nature of the pyridine ring, with its electron-deficient character, influences the regioselectivity of electrophilic and nucleophilic substitution reactions. For instance, direct amination at the C3 position of pyridines can be challenging. However, methods involving the temporary dearomatization of the pyridine ring to form reactive intermediates, such as Zincke imines, have been developed to achieve 3-selective halogenation, which could then be followed by amination. chemrxiv.org Furthermore, photochemical methods for the C3-amination of pyridines via Zincke imine intermediates have also been reported. nih.gov

For the synthesis of the 2-methoxypyridin-3-amine core, a strategy could involve the initial synthesis of a 2-methoxy-3-nitropyridine (B1295690) derivative, followed by the reduction of the nitro group to the desired 3-amino functionality. This approach allows for the secure placement of the substituents in the desired positions.

Targeted Synthesis of the N-(pentan-3-yl) Substitution

The most direct and widely employed strategy for the synthesis of N-alkylated aminopyridines, such as this compound, is reductive amination. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is subsequently reduced to the corresponding amine.

In the context of synthesizing this compound, this would involve the reaction of 2-methoxypyridin-3-amine with pentan-3-one. The resulting imine is then reduced using a suitable reducing agent.

Reaction Scheme:

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and its derivatives being common choices. researchgate.net The selection of the reducing agent and reaction conditions can be crucial to optimize the yield and minimize side reactions.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH4) | Readily available, inexpensive | Can reduce some carbonyl groups |

| Sodium Cyanoborohydride (NaBH3CN) | More selective for imines over carbonyls | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild, selective, and non-toxic | More expensive |

Another approach to achieve N-alkylation of aminopyridines involves direct alkylation with an appropriate alkyl halide. However, this method is often plagued by poor selectivity, leading to a mixture of mono- and di-alkylated products, as well as potential alkylation on the pyridine ring nitrogen. researchgate.net To circumvent these issues, methods for facile N-monoalkylation have been developed. One such method utilizes a carboxylic acid and sodium borohydride to achieve selective mono-alkylation of aminopyridines. researchgate.net

Innovative and Hypothetical Synthetic Pathways to this compound

Beyond the established methods, several innovative and hypothetical synthetic strategies can be envisioned for the construction of this compound. These approaches often involve the construction of the substituted pyridine ring itself.

One hypothetical route could involve a multi-component reaction, where simpler starting materials are combined in a single step to generate the complex target molecule. For instance, a reaction involving an enone, an allylating agent, and an ammonia (B1221849) source could potentially be adapted to form the substituted pyridine core. nih.gov

Another innovative approach could utilize C-H activation chemistry. nih.gov This would involve the direct functionalization of a C-H bond on a pre-existing pyridine or amine precursor, allowing for the introduction of the methoxy or pentan-3-ylamino group in a more atom-economical fashion. For example, a rhodium-catalyzed C-H alkenylation/electrocyclization/aromatization sequence has been developed for the synthesis of highly substituted pyridines from α,β-unsaturated imines and alkynes. nih.gov

Furthermore, the synthesis of substituted pyridines from ylidenemalononitriles offers another potential, albeit hypothetical, pathway. rsc.org These methods can provide access to multi-substituted pyridines under mild conditions.

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Features | Potential Advantages | Potential Challenges |

| Reductive Amination | Two-step, one-pot reaction | High selectivity, mild conditions | Requires pre-existing aminopyridine |

| Direct N-Alkylation | Single-step reaction | Simplicity | Poor selectivity, side reactions |

| Multi-component Reactions | Convergent synthesis | High efficiency, step economy | Requires careful optimization |

| C-H Activation | Atom economical | Direct functionalization | Catalyst development, regioselectivity |

| From Ylidenemalononitriles | Mild conditions | Access to diverse substitutions | Substrate scope may be limited |

Computational Chemistry and Theoretical Studies of 2 Methoxy N Pentan 3 Yl Pyridin 3 Amine

Quantum Chemical Calculations

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Global and Local Reactivity Descriptors

Future computational research on 2-Methoxy-N-(pentan-3-yl)pyridin-3-amine would be necessary to generate the specific data required to populate these areas of study and to contribute to a deeper understanding of the chemical nature of this compound.

Ab Initio Methods (e.g., Møller–Plesset Perturbation Theory)

Ab initio quantum chemistry methods are based on first principles, using the fundamental laws of quantum mechanics without reliance on experimental parameters. Møller–Plesset (MP) perturbation theory is a prominent post-Hartree-Fock ab initio method used to account for electron correlation, which is crucial for accurate molecular energy and property calculations. wikipedia.org

The Hartree-Fock (HF) method provides a foundational approximation by considering each electron in the average field of all others, but it neglects the instantaneous electron-electron repulsion, known as electron correlation. MP theory systematically corrects for this by adding perturbation terms to the HF energy. q-chem.com Second-order Møller–Plesset theory (MP2) is the most common level and often provides a significant improvement over HF at a manageable computational cost. smu.edu

For this compound, an MP2 calculation would typically be performed with a suitable basis set (e.g., 6-311++G(d,p)) to determine its optimized molecular geometry and electronic energy. The results would offer a more accurate picture of bond lengths, bond angles, and dihedral angles compared to simpler methods by incorporating the effects of electron correlation. These calculations are foundational for further theoretical investigations.

Table 1: Hypothetical Comparison of Optimized Geometrical Parameters for this compound This table illustrates the kind of data that would be generated from such a study.

| Parameter | Hartree-Fock (HF) | MP2 |

| C2-N3 Bond Length (Å) | 1.405 | 1.398 |

| N3-C(pentyl) Bond Length (Å) | 1.462 | 1.455 |

| C2-O-CH3 Angle (°) | 117.5 | 118.1 |

| Pyridine (B92270) Ring Planarity | Planar | Slightly distorted |

| Ground State Energy (Hartree) | -750.123 | -750.456 |

Computational Vibrational Spectroscopy Simulation

Computational vibrational spectroscopy is a vital tool for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies and intensities of the fundamental vibrational modes. These theoretical spectra are invaluable for assigning experimental spectral bands to specific molecular motions. researchgate.net

For this compound, a frequency calculation, typically using Density Functional Theory (DFT) methods like B3LYP with a basis set such as 6-311++G(d,p), would be performed on the optimized geometry. nih.gov The output provides a list of vibrational frequencies and their corresponding IR and Raman intensities. A Potential Energy Distribution (PED) analysis can further be used to characterize the nature of each vibrational mode, such as stretching, bending, or torsional motions of specific functional groups. mdpi.com

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments for Key Modes of this compound This table is a representation of typical results from a computational vibrational analysis.

| Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity | Raman Activity | Assignment (PED) |

| ν(N-H) | 3450 | High | Low | N-H stretching |

| ν(C-H, aromatic) | 3080 | Medium | High | Pyridine C-H stretching |

| ν(C-H, aliphatic) | 2960 | High | Medium | Pentyl C-H stretching |

| ν(C=N, ring) | 1610 | High | High | Pyridine ring stretching |

| ν(C-O-C) | 1250 | High | Low | Asymmetric C-O-C stretching |

| δ(CH₂) | 1455 | Medium | Medium | Pentyl CH₂ scissoring |

Theoretical Investigations of Reactivity and Reaction Mechanisms

Computational chemistry is instrumental in exploring the reactivity of molecules and elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify stable intermediates, transition states, and the energetic barriers that govern reaction rates.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of specific geometric parameters, such as bond lengths, angles, or dihedral angles. researchgate.net This method is crucial for identifying conformational isomers (rotamers) and determining the energy barriers to their interconversion.

For this compound, a PES scan could be performed by systematically rotating the dihedral angle around the N3-C(pentyl) bond. This would reveal the relative energies of different spatial arrangements of the pentyl group with respect to the pyridinamine core. The results would be plotted as energy versus dihedral angle, showing energy minima corresponding to stable conformers and energy maxima corresponding to the transition states between them. researchgate.net

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate. researchgate.net Locating and characterizing the TS is essential for understanding the kinetics of a chemical reaction. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface—a point that is an energy minimum in all directions except for one, which corresponds to the reaction pathway.

In a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution, transition state optimization algorithms (e.g., Berny algorithm) would be employed to find the precise geometry of the TS. A subsequent frequency calculation must confirm the structure as a true transition state by yielding exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of this TS is used to calculate the activation energy barrier for the reaction.

Reaction Pathway Elucidation

Elucidating a complete reaction pathway involves connecting reactants, intermediates, transition states, and products on the potential energy surface. An Intrinsic Reaction Coordinate (IRC) calculation is a key technique used for this purpose. Starting from a characterized transition state structure, the IRC calculation follows the path of steepest descent downhill to the corresponding reactant and product, thereby confirming that the located TS correctly connects the intended species. researchgate.net

For a potential reaction of this compound, the combination of transition state searches and IRC calculations would provide a detailed, step-by-step mechanism. This would reveal, for instance, whether a substitution reaction proceeds through a concerted mechanism or a stepwise pathway involving a stable intermediate. The computed energy profile for the entire pathway provides quantitative data on the reaction's thermodynamics and kinetics.

Structure Activity Relationship Sar and in Silico Design for 2 Methoxy N Pentan 3 Yl Pyridin 3 Amine Analogs

Comprehensive SAR Analysis of 2-Methoxypyridin-3-amine (B1301888) Derivatives

The pyridine (B92270) ring is a key component in many pharmacologically active compounds, with its nitrogen atom often participating in crucial hydrogen bonding interactions with biological targets. nih.gov The electronic properties and orientation of the pyridine ring in 2-methoxypyridin-3-amine analogs are significantly influenced by the nature and position of its substituents.

The 2-methoxy group is a strong electron-donating group, which increases the electron density on the pyridine ring, potentially modulating its interaction with target proteins. The position of this group is critical, as it can influence the protonation state of the pyridine nitrogen and its availability for hydrogen bonding. Furthermore, the introduction of various substituents at other positions on the pyridine ring can fine-tune the electronic landscape of the molecule. For instance, electron-withdrawing groups could be strategically placed to alter the molecule's dipole moment and its ability to penetrate biological membranes.

The following table illustrates the hypothetical impact of different substituents on the electronic properties of the 2-methoxypyridin-3-amine scaffold.

| Substituent at Position 5 | Electronic Effect | Potential Impact on Activity |

| -Cl | Electron-withdrawing | May enhance binding through halogen bonding; alters electrostatic potential. |

| -CH3 | Electron-donating | Can increase lipophilicity and van der Waals interactions in hydrophobic pockets. |

| -NO2 | Strongly electron-withdrawing | Drastically alters electronic distribution; may direct binding interactions. |

| -NH2 | Electron-donating | Can act as a hydrogen bond donor, potentially forming additional interactions with the target. |

This table is illustrative and based on general chemical principles.

The N-(pentan-3-yl) side chain plays a pivotal role in the molecular recognition of 2-Methoxy-N-(pentan-3-yl)pyridin-3-amine analogs. Its size, shape, and conformational flexibility are key determinants of how the molecule fits into a binding pocket. The branched nature of the pentan-3-yl group provides a distinct three-dimensional profile compared to a linear alkyl chain.

| Side Chain Modification | Structural Change | Potential Influence on Molecular Recognition |

| N-(pentan-2-yl) | Isomeric change | Alters the spatial projection of the alkyl group, potentially finding a better fit in a chiral binding pocket. |

| N-cyclopentyl | Cyclic constraint | Reduces conformational flexibility, which can lead to a more favorable binding entropy. |

| N-(tert-butyl) | Increased steric bulk | May enhance binding in a large hydrophobic pocket or cause steric clashes. |

| N-propyl | Reduced chain length | May be optimal for smaller binding pockets where the pentyl group is too large. |

This table is illustrative and based on general principles of medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. researchgate.net These models are invaluable for predicting the activity of novel analogs and for guiding the design of more potent molecules.

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For this compound analogs, a wide range of descriptors can be employed, including:

Electronic Descriptors: Atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO) which describe the molecule's reactivity and electrostatic interactions.

Steric Descriptors: Molecular volume, surface area, and specific shape indices that quantify the size and geometry of the molecule.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which is a measure of the molecule's lipophilicity and its ability to cross cell membranes.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms within the molecule.

By correlating these descriptors with the observed biological activity of a set of training compounds, a predictive mathematical model can be developed.

Several statistical methods can be used to build QSAR models. Two commonly used approaches are Multiple Linear Regression (MLR) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Multiple Linear Regression (MLR) is a statistical technique that uses several explanatory variables to predict the outcome of a response variable. In QSAR, an MLR equation might look like:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

where 'c' represents the regression coefficients for each descriptor. This approach is straightforward but assumes a linear relationship between the descriptors and the activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a 3D-QSAR technique that goes beyond individual descriptors to analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields surrounding a molecule. mdpi.com The results of a CoMSIA study are often visualized as 3D contour maps, which highlight regions in space where modifications to the molecule are likely to increase or decrease activity. For example, a map might show that a region of positive electrostatic potential is favorable for activity, suggesting the introduction of an electron-withdrawing group in that area.

| QSAR Method | Description | Application to this compound Analogs |

| MLR | Establishes a linear equation relating molecular descriptors to biological activity. | Can provide a simple and interpretable model for predicting the activity of new analogs based on key physicochemical properties. |

| CoMSIA | Generates 3D contour maps of favorable and unfavorable regions for different molecular fields (steric, electrostatic, etc.). | Offers a visual guide for the rational design of new derivatives by showing where to add or remove bulk, charge, or hydrophobic groups. |

This table provides a general overview of these QSAR methods.

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org In the context of drug design, it is used to predict how a ligand, such as an analog of this compound, will bind to the active site of a target protein. nih.gov

Docking simulations can provide valuable insights into the specific interactions that stabilize the ligand-protein complex. For this compound derivatives, these interactions could include:

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the secondary amine are potential hydrogen bond donors and acceptors. nih.gov The 2-methoxy group's oxygen atom could also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The pentan-3-yl side chain and the pyridine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic pyridine ring can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.net

The results of molecular docking are often summarized in a docking score, which is an estimate of the binding affinity. By comparing the docking scores and binding modes of a series of analogs, researchers can rationalize observed SAR trends and prioritize the synthesis of compounds predicted to have improved binding.

| Interaction Type | Potential Participating Groups | Significance in Binding |

| Hydrogen Bonding | Pyridine nitrogen, secondary amine, 2-methoxy oxygen | Crucial for orienting the ligand in the active site and providing specificity. nih.gov |

| Hydrophobic Interactions | N-(pentan-3-yl) side chain, pyridine ring | Contribute significantly to the overall binding affinity by displacing water molecules from the binding site. |

| π-π Stacking | Pyridine ring | Can provide additional stabilization of the ligand-protein complex through favorable aromatic interactions. researchgate.net |

This table outlines the key potential interactions based on the structure of this compound.

Prediction of Binding Modes and Affinities in Theoretical Models

Molecular docking is a primary computational method used to predict the preferred orientation of a ligand when bound to a target protein. For analogs of this compound, docking studies are employed to elucidate how modifications to the chemical structure influence the binding mode and affinity. In a hypothetical study targeting a protein kinase, a series of analogs were designed to probe the SAR of the this compound scaffold.

The core hypothesis is that the aminopyridine moiety serves as a critical "hinge-binding" element, a common motif in kinase inhibitors, while the pentan-3-yl group explores a hydrophobic pocket. Modifications were introduced at the pyridine ring and the pentyl group to optimize interactions. The predicted binding affinities, often expressed as docking scores (in kcal/mol), provide a quantitative estimate of binding strength. Lower (more negative) scores typically indicate more favorable binding.

The results from such a hypothetical molecular docking study are presented below. The docking simulations suggest that the central aminopyridine core consistently forms hydrogen bonds with the kinase hinge region. The affinity is sensitive to the nature and position of substituents on the pyridine ring and the conformation of the N-alkyl group. For instance, replacing the pentan-3-yl with a smaller or larger alkyl group significantly alters the predicted affinity, highlighting the importance of steric and hydrophobic complementarity in the binding pocket.

| Compound ID | Modification from Parent Compound | Predicted Docking Score (kcal/mol) | Key Hinge Residue Interaction |

|---|---|---|---|

| Parent | N/A | -8.5 | Met793 |

| Analog A | Pentan-3-yl → Isopropyl | -7.2 | Met793 |

| Analog B | Pentan-3-yl → Cyclohexyl | -9.1 | Met793 |

| Analog C | 2-Methoxy → 2-Ethoxy | -8.7 | Met793 |

| Analog D | H at C4 → F at C4 | -9.4 | Met793, Cys792 |

Analysis of Non-Bonded Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions, π-stacking)

The stability of a ligand-target complex is determined by a network of non-bonded interactions. Detailed analysis of the docked poses of this compound analogs reveals the specific atomic contacts that drive binding. semanticscholar.org

Hydrogen Bonds: The primary anchor for this chemical series within the kinase active site is a hydrogen bond formed between the nitrogen of the pyridine ring and the backbone amide of a key hinge residue, such as methionine. nih.gov A secondary hydrogen bond can also be observed between the 3-amino group and a nearby residue. These interactions are crucial for orienting the ligand correctly within the binding site.

π-stacking: The pyridine ring itself can engage in π-stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site. nih.gov In these interactions, the electron-rich face of the pyridine ring stacks parallel to the aromatic side chain of the amino acid, providing additional binding stability. Introducing electron-withdrawing groups, such as a fluorine atom in Analog D, can modulate the aromatic character of the pyridine ring and potentially enhance these π-stacking or other electrostatic interactions.

| Interaction Type | Ligand Moiety | Protein Residue | Predicted Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Pyridine N1 | Met793 (Backbone NH) | 2.9 |

| Hydrogen Bond | Amine NH | Asp831 (Side Chain O) | 3.1 |

| Hydrophobic | Pentan-3-yl | Leu764, Val702 | 3.5 - 4.5 |

| π-stacking | Pyridine Ring | Phe815 | 3.8 |

Conformational Flexibilities of Ligand-Target Complexes

While molecular docking provides a static snapshot of the binding event, ligand-target complexes are dynamic entities. Molecular dynamics (MD) simulations offer a powerful approach to study the conformational flexibility and stability of these complexes over time. An MD simulation of the parent compound, this compound, bound to its target can reveal important insights.

Analysis of the simulation trajectory would likely show that the core aminopyridine structure remains relatively stable in the binding pocket, with its key hydrogen bonds to the hinge region being maintained throughout the simulation. The Root Mean Square Deviation (RMSD) of the ligand's heavy atoms would be expected to plateau at a low value, indicating a stable binding pose.

However, significant flexibility might be observed in the pentan-3-yl tail. The dihedral angles of this alkyl chain could fluctuate, allowing the group to adopt multiple low-energy conformations within the hydrophobic pocket. This flexibility can be advantageous, allowing the ligand to adapt to subtle movements in the protein structure. The Root Mean Square Fluctuation (RMSF) of individual protein residues can also be analyzed to identify regions of the binding site that become more or less flexible upon ligand binding, providing a more complete picture of the dynamic interplay between the drug candidate and its biological target.

Mechanistic Insights into Chemical Transformations of 2 Methoxy N Pentan 3 Yl Pyridin 3 Amine

Exploration of the Pyridine (B92270) Nitrogen's Role in Catalysis or Coordination

The nitrogen atom within the pyridine ring of 2-Methoxy-N-(pentan-3-yl)pyridin-3-amine possesses a lone pair of electrons, rendering it basic and capable of participating in coordination chemistry. However, the electronic environment of this nitrogen is significantly modulated by the substituents on the pyridine ring.

The 2-methoxy group, being an electron-donating group through resonance but electron-withdrawing through induction, has a net effect of reducing the basicity of the pyridine nitrogen compared to unsubstituted pyridine. nih.gov This mitigated basicity can be advantageous in certain catalytic applications where a less nucleophilic but still coordinating site is desirable. For instance, in transition metal catalysis, the pyridine nitrogen can act as a ligand, coordinating to a metal center. The steric bulk of the adjacent N-(pentan-3-yl)amino group would also influence this coordination, potentially creating a specific binding pocket that could be exploited in asymmetric catalysis if a chiral derivative were to be synthesized.

The coordination of the pyridine nitrogen to a metal center can, in turn, alter the reactivity of the entire molecule. This coordination can enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.

Table 1: Comparison of pKa values of Pyridine and Substituted Pyridines

| Compound | pKa of Conjugate Acid |

|---|---|

| Pyridine | 5.23 |

| 2-Methoxypyridine (B126380) | 3.06 |

Data sourced from reference nih.gov

Amination Site Reactivity and Selectivity

The exocyclic nitrogen of the N-(pentan-3-yl)amino group at the 3-position is a key site of reactivity. Its nucleophilicity is influenced by both electronic and steric factors. The methoxy (B1213986) group at the 2-position, through its electron-donating resonance effect, can slightly increase the electron density on the amino nitrogen, thereby enhancing its nucleophilicity. Conversely, the steric hindrance imposed by the pentan-3-yl group can modulate its accessibility to electrophiles.

This secondary amine can undergo a variety of chemical transformations, including N-alkylation, N-acylation, and N-arylation, to produce a diverse range of derivatives. The selectivity of these reactions would depend on the nature of the electrophile and the reaction conditions. For instance, in reactions with bulky electrophiles, the steric hindrance around the nitrogen might necessitate more forcing conditions.

Furthermore, the amino group can also participate in coordination to metal centers, acting as a bidentate ligand in conjunction with the pyridine nitrogen. Such coordination complexes have been observed with other 3-aminopyridine (B143674) derivatives. nih.gov The formation of these chelates can be a critical factor in directing the outcome of catalytic reactions.

Reactions Involving the Methoxy Group on the Pyridine Ring

The methoxy group at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring's inherent electron deficiency, which is enhanced by the electronegative ring nitrogen, facilitates attack by nucleophiles at the 2- and 4-positions. stackexchange.comechemi.com The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the ring nitrogen, is a key factor driving this reactivity. stackexchange.com

For this compound, a strong nucleophile could displace the methoxy group. The mechanism would involve the nucleophilic attack at the C2 carbon, leading to a tetrahedral intermediate. Subsequent departure of the methoxide (B1231860) anion would yield the substituted product. The presence of the 3-amino group might influence the rate of this substitution through its electronic effects.

A protocol for the nucleophilic amination of methoxypyridines using sodium hydride in the presence of lithium iodide has been developed, demonstrating the feasibility of displacing the methoxy group with an amine nucleophile. ntu.edu.sg This suggests that the methoxy group in this compound could be replaced by other functional groups under appropriate conditions.

Table 2: Representative Nucleophilic Aromatic Substitution Reactions on Methoxypyridines

| Methoxypyridine Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| 3-Methoxypyridine | Piperidine | 3-(Piperidin-1-yl)pyridine | ntu.edu.sg |

Stereochemical Considerations in Derivatives Syntheses

While this compound itself is an achiral molecule, the synthesis of its derivatives can introduce chirality, making stereochemical control an important consideration. The pentan-3-yl group is achiral; however, if a chiral amine were used in the synthesis of an analogous compound, or if a reaction on the parent molecule were to introduce a new stereocenter, diastereomeric products could be formed.

For example, if the pyridine ring were to be reduced to a piperidine, new stereocenters would be created at the 2-, 3-, and potentially other positions of the ring. The stereochemical outcome of such a reduction would be influenced by the directing effects of the existing substituents and the nature of the reducing agent and catalyst.

Furthermore, if the exocyclic nitrogen were to be involved in a reaction that creates a stereocenter, for instance, by the addition of a chiral auxiliary followed by a diastereoselective reaction, the steric bulk of the pentan-3-yl group would play a crucial role in the facial selectivity of the transformation. The enantioselective synthesis of chiral pyridine derivatives is an active area of research, with methods being developed that utilize chiral catalysts to control the stereochemistry of reactions on the pyridine scaffold. rsc.orgnih.gov

Future Prospects and Emerging Research Areas for 2 Methoxy N Pentan 3 Yl Pyridin 3 Amine and Its Scaffold

Development of Asymmetric Synthetic Methodologies for Enantiopure Analogs

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of asymmetric synthetic methods to produce enantiomerically pure analogs of 2-Methoxy-N-(pentan-3-yl)pyridin-3-amine is a critical area of research. While specific methods for this exact compound are not extensively documented, principles from related asymmetric syntheses of heterocyclic compounds can be applied.

One promising approach involves palladium-catalyzed heteroannulation reactions. This method has been successfully employed for the asymmetric synthesis of optically active tryptophan derivatives. nih.gov A similar strategy could be adapted for the synthesis of enantiopure 2-methoxypyridine (B126380) derivatives by utilizing chiral auxiliaries or chiral ligands to control the stereochemical outcome of the reaction. For instance, the Schöllkopf chiral auxiliary has been used to prepare internal alkynes with high diastereomeric excess, which can then undergo cyclization to form the desired chiral indole (B1671886) structure. nih.gov This methodology could potentially be extended to the pyridine (B92270) ring system.

Future research in this area will likely focus on:

Catalyst Development: Designing new chiral transition metal catalysts (e.g., based on palladium, rhodium, or iridium) that can efficiently and selectively catalyze the asymmetric synthesis of substituted pyridines.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to introduce stereocenters into the final molecule.

Organocatalysis: Exploring the use of small organic molecules as catalysts for enantioselective transformations, which can offer a more environmentally friendly alternative to metal-based catalysts.

The successful development of these methodologies will be crucial for investigating the stereospecific interactions of these compounds with biological targets and for the development of more potent and selective drugs.

Integration of Machine Learning in Predictive Modeling of Chemical Behavior

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and behaviors. spectroscopyonline.com For the 2-methoxypyridin-3-amine (B1301888) scaffold, ML models can be employed to forecast a wide range of characteristics, from physicochemical properties to biological activity and toxicity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in this domain. researchgate.netresearchgate.net These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a specific property. For pyridine and quinoline (B57606) derivatives, ML-based QSAR models have been developed to predict their performance as corrosion inhibitors. researchgate.netkneopen.com These models utilize various molecular descriptors to build predictive algorithms. researchgate.net

Key areas for future research include:

Developing Robust Predictive Models: Creating and validating ML models specifically trained on datasets of substituted pyridines to predict properties such as solubility, pKa, metabolic stability, and binding affinity to various biological targets. acs.org

Generative Models for Drug Design: Utilizing generative adversarial networks (GANs) and other deep learning architectures to design novel pyridine derivatives with desired properties.

Interpretable AI: Developing ML models that not only make accurate predictions but also provide insights into the underlying chemical principles driving the observed behavior, aiding in the rational design of new molecules. acs.org

The application of machine learning will significantly accelerate the discovery and optimization of new compounds based on the 2-methoxypyridin-3-amine scaffold.

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding and optimizing chemical reactions require detailed knowledge of reaction kinetics and mechanisms. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are becoming indispensable tools for this purpose. mdpi.comresearchgate.net

For the synthesis of derivatives of the 2-methoxypyridin-3-amine scaffold, techniques such as real-time nuclear magnetic resonance (NMR) spectroscopy can provide invaluable insights. nih.govnih.gov Ultrafast multidimensional NMR techniques have been used to monitor the complex reaction pathways in the synthesis of pyrimidines, a related class of nitrogen-containing heterocycles. nih.govnih.gov These methods allow for the identification of transient intermediates and the elucidation of reaction mechanisms, which is crucial for optimizing reaction conditions to improve yield and purity. nih.govnih.gov

Other spectroscopic techniques that are poised to make a significant impact include:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor changes in functional groups during a reaction, providing real-time kinetic data. mdpi.com

UV/Vis Spectroscopy: This technique is useful for tracking the concentration of reactants and products, particularly if they possess distinct chromophores. mdpi.com

Mass Spectrometry: Real-time mass spectrometry can be used to identify and quantify reaction components directly from the reaction mixture.

The integration of these advanced spectroscopic methods into automated reaction platforms will enable high-throughput screening of reaction conditions and facilitate the rapid development of efficient synthetic routes to novel 2-methoxypyridin-3-amine derivatives.

Theoretical Exploration of Supramolecular Assemblies and Material Science Applications

The pyridine moiety is a well-known building block in supramolecular chemistry and material science due to its ability to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. nih.gov The 2-methoxypyridin-3-amine scaffold, with its multiple functional groups, offers rich possibilities for the design of novel supramolecular assemblies and functional materials.

Theoretical and computational chemistry will play a pivotal role in exploring these possibilities. acs.org Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations can be used to:

Predict Self-Assembly: Model the self-assembly behavior of 2-methoxypyridin-3-amine derivatives to form well-defined supramolecular structures like gels, liquid crystals, or porous frameworks.

Design Functional Materials: Predict the electronic, optical, and mechanical properties of materials incorporating this scaffold. For example, pyridine-containing polymers and metal-organic frameworks (MOFs) have shown promise in applications such as catalysis, gas storage, and sensing.

Understand Intermolecular Interactions: Elucidate the nature and strength of the non-covalent interactions that govern the formation and stability of supramolecular assemblies.

Future research in this area will likely focus on the design and synthesis of novel materials with tailored properties based on the 2-methoxypyridin-3-amine scaffold, with applications ranging from organic electronics to drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.